4,5-Dimethylpyridine-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-3-9-4-7(6(5)2)12(8,10)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLAPUNNETTYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 4,5 Dimethylpyridine 3 Sulfonyl Chloride
General Reaction Classes Involving Sulfonyl Chlorides as Electrophiles
Sulfonyl chlorides are a cornerstone class of organic intermediates, prized for their role in a multitude of synthetic transformations. magtech.com.cn The electrophilicity of the sulfur atom is the linchpin of their reactivity, rendering them susceptible to attack by a wide array of nucleophiles. They serve as critical precursors for the synthesis of sulfonamides, sulfonate esters, and a variety of other sulfur-containing compounds. nih.govmdpi.com The chemical behavior of sulfonyl chlorides, inclusive of 4,5-dimethylpyridine-3-sulfonyl chloride, is defined by several key reaction categories. magtech.com.cn
Annulation Reactions, Including [2+2] Cycloadditions
Sulfonyl chlorides are known to engage in annulation reactions, most notably [2+2] cycloadditions with unsaturated partners like alkenes and alkynes. magtech.com.cn A common pathway for these reactions involves the in-situ generation of a highly reactive sulfene (B1252967) intermediate, typically formed through the dehydrochlorination of the sulfonyl chloride by a base. This transient sulfene then readily participates in a cycloaddition reaction. While the literature does not abound with specific examples involving this compound, its structural analogy to other sulfonyl chlorides suggests a capacity for similar reactivity. Furthermore, the reaction between alkanesulfonyl chlorides and linear imines to produce β-sultams represents another manifestation of a [2+2] cycloaddition. researchgate.net
Radical and Ionic Reaction Pathways
The reactivity of sulfonyl chlorides can be channeled through either radical or ionic mechanisms. magtech.com.cn
Radical Reactions: In the realm of modern organic synthesis, photoredox catalysis has enabled the radical hydrosulfonylation of alkenes using sulfonyl chlorides. nih.gov This transformation proceeds through the generation of a sulfonyl radical, which subsequently adds across the double bond of the alkene. The efficiency of this process can be enhanced for certain substrates through the application of polarity-reversal catalysis. nih.gov The radical nature of this mechanism is substantiated by experiments showing that radical inhibitors, such as TEMPO, effectively suppress the reaction. mdpi.com
Ionic Reactions: The more traditional chemistry of sulfonyl chlorides is dominated by ionic pathways, where the compound functions as a potent electrophile. Nucleophilic substitution at the sulfonyl sulfur atom is a quintessential example of this reactivity. mdpi.com For instance, the synthesis of sulfonamides via reaction with amines, or sulfonate esters through reaction with alcohols, occurs via a nucleophilic attack on the sulfur center, culminating in the displacement of the chloride leaving group. youtube.com The C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides provides a clear example of an ionic mechanism, which is initiated by N-sulfonylation to generate a pyridinium (B92312) salt intermediate. nih.govnsf.gov
Chlorosulfonylation and Sulfonylation Processes
Chlorosulfonylation: This class of reaction involves the concurrent addition of a sulfonyl group and a chlorine atom across an unsaturated bond, such as in an alkene or alkyne. A primary mechanism for achieving the chlorosulfonylation of alkenes with sulfonyl chlorides is the Atom Transfer Radical Addition (ATRA). magtech.com.cnnih.gov
Sulfonylation: In contrast, sulfonylation refers to the introduction of solely the sulfonyl moiety onto a substrate. A prominent example is the C-sulfonylation of 4-alkylpyridines, where an aryl sulfonyl chloride is employed to functionalize the picolyl C-H bond, proceeding through an N-sulfonylated dihydropyridine (B1217469) intermediate. nih.govnsf.gov It is also noteworthy that arylsulfonyl chlorides themselves can be synthesized via the chlorosulfonylation of diazonium salts generated in situ, a method that has been successfully adapted to continuous flow systems. rsc.orgresearchgate.net
The following table provides illustrative examples of sulfonylation reactions.
| Substrate | Sulfonylating Agent | Product | Yield (%) |
| 4-Ethylpyridine | p-Toluenesulfonyl chloride | 1-(4-Ethylpyridin-1-ium-1-yl)sulfonyl-1-p-tolyl-methanide | 84 |
| 4-Propylpyridine | p-Toluenesulfonyl chloride | 1-(4-Propylpyridin-1-ium-1-yl)sulfonyl-1-p-tolyl-methanide | 88 |
| 4-Benzylpyridine | p-Toluenesulfonyl chloride | 1-(4-Benzylpyridin-1-ium-1-yl)sulfonyl-1-p-tolyl-methanide | 92 |
| This interactive table showcases representative sulfonylation reactions; it is important to note that this compound is not the reagent in these specific examples. |
Sulfenylation, Arylation, and Fluoroalkylation Reactions
The versatility of sulfonyl chlorides extends to their use as precursors for sulfenyl, aryl, and fluoroalkyl groups in a variety of organic reactions. magtech.com.cn Through desulfinative coupling strategies, arylsulfonyl chlorides can function as effective arylation reagents. mdpi.com This type of transformation is characterized by the extrusion of sulfur dioxide and the concomitant formation of a new carbon-carbon or carbon-heteroatom bond.
Reactions with Unsaturated Organic Compounds
The reactions of sulfonyl chlorides with unsaturated molecules such as alkenes and alkynes are of fundamental importance in the field of organic synthesis. magtech.com.cn
Interactions with Alkenes and Alkynes
Sulfonyl chlorides can react with alkenes and alkynes through a variety of mechanisms, including radical and ionic additions, as well as cycloadditions. magtech.com.cn
Hydrosulfonylation of Alkenes: As previously noted, the hydrosulfonylation of alkenes with sulfonyl chlorides can be achieved using visible light-mediated photoredox catalysis. nih.gov This approach is particularly effective for a wide range of electron-deficient alkenes. For alkenes bearing alkyl substituents, a polarity-reversal catalysis strategy utilizing a thiol co-catalyst can be implemented to secure high reaction yields. nih.gov The general scheme for this transformation is depicted below.
Reaction Scheme: Radical Hydrosulfonylation of an Alkene
This reaction, which proceeds via a radical mechanism, is effectively inhibited by the presence of radical scavengers. nih.gov
Reactions with Alkynes: Alkynes are capable of undergoing reactions analogous to those of alkenes. The addition of sulfonyl chlorides to alkynes can yield valuable vinyl sulfone products. The regiochemical outcome of these additions is typically governed by the substitution pattern of the alkyne and the specific reaction conditions employed. Although direct experimental data for this compound in such reactions is not extensively documented, its participation is anticipated based on the established reactivity patterns of sulfonyl chlorides. youtube.com
Reactivity with (Hetero)aromatic Systems
The sulfonylation of (hetero)aromatic systems is a key reaction of sulfonyl chlorides. In the context of pyridine (B92270) derivatives, direct C-H sulfonylation can be challenging. However, methods have been developed to achieve this transformation. For instance, the sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides can proceed through the formation of N-sulfonyl 4-alkylidene dihydropyridine intermediates. acs.orgnih.gov This process allows for the formal sulfonylation of otherwise unactivated picolyl C-H bonds. acs.orgnih.gov The reaction is often facilitated by a base, such as triethylamine, and a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov The scope of this reaction is broad, accommodating various functional groups on the pyridine ring and the sulfonyl chloride. nih.gov
Furthermore, electrochemical methods have emerged for the meta-selective C-H sulfonylation of pyridines using nucleophilic sulfinates. nih.gov This strategy employs a redox-neutral dearomatization-rearomatization sequence to achieve high regioselectivity. nih.gov While not directly involving this compound, this highlights advanced strategies for pyridine sulfonylation. The reaction of sulfonyl chlorides with heteroaromatic compounds like 2-aminopyridines can lead to the formation of fused heterocyclic systems. mdpi.com
Transformations Involving Imines, Aldehydes, and Ketones
The reactivity of sulfonyl chlorides extends to unsaturated systems like imines, aldehydes, and ketones. magtech.com.cn Imines, which can be generated in situ from aldehydes and amines, are versatile building blocks in multicomponent reactions. nih.gov They can react with acid chlorides, including sulfonyl chlorides, in various ways. For example, the nucleophilic attack of an imine on an acid chloride can be the initial step in the synthesis of complex molecules like pyrrole (B145914) derivatives and β-lactams. nih.gov
Specifically, the reaction between imines and sulfonyl chlorides can be influenced by the nature of the substrates and reaction conditions. While detailed studies focusing solely on this compound with a wide array of imines, aldehydes, and ketones are not extensively documented in the provided context, the general reactivity patterns of sulfonyl chlorides suggest potential for such transformations. magtech.com.cn For instance, the reaction of sulfonyl chlorides with enolizable ketones can lead to C-sulfonylation. The formation of indole (B1671886) imines from imidoyl chlorides, derived from amides and phosphoryl chloride, demonstrates an alternative to direct reactions with ketones. electronicsandbooks.com
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Elucidation of Reaction Intermediates (e.g., Alkylidene Dihydropyridines from N-sulfonylation)
A key mechanistic feature in the reaction of sulfonyl chlorides with certain pyridines is the formation of reactive intermediates. In the C-sulfonylation of 4-alkylpyridines, the reaction is believed to proceed through an initial N-sulfonylation of the pyridine nitrogen. acs.orgnih.gov This activation step forms a pyridinium salt, which enhances the acidity of the picolyl protons. nih.gov Subsequent deprotonation by a base, such as triethylamine, leads to the formation of a crucial intermediate: an N-sulfonyl 4-alkylidene dihydropyridine. acs.orgnih.gov This dearomatized intermediate is then susceptible to attack by the sulfonyl chloride, leading to the final C-sulfonated product upon workup. acs.org The presence of these alkylidene dihydropyridine intermediates has been supported by mechanistic studies and allows for the functionalization of otherwise unactivated C-H bonds. acs.orgnih.gov
Kinetic Profiling and Analysis of Reaction Orders
Kinetic studies provide quantitative insights into reaction mechanisms. The rates of hydrolysis of substituted benzenesulfonyl chlorides catalyzed by substituted pyridines have been shown to follow Hammett and Brønsted correlations. rsc.org These studies reveal how the electronic properties of substituents on both the sulfonyl chloride and the pyridine catalyst affect the reaction rate. rsc.org For instance, electron-withdrawing groups on the sulfonyl chloride generally increase the rate of bond formation in the transition state. rsc.org While specific kinetic profiling for this compound is not detailed, these general principles of sulfonyl chloride reactivity are applicable. Continuous flow technology has also been employed to study the kinetics of sulfonyl chloride synthesis, revealing complex reaction profiles and providing insights into the reaction mechanism. rsc.org
Role of Catalysts (e.g., Copper Catalysts in Diazotization-Chlorosulfonylation)
Catalysts play a pivotal role in many reactions involving sulfonyl chlorides and their precursors. For instance, copper catalysts have been effectively used in deaminative esterification reactions where aryl amines are converted to diazonium salts and subsequently coupled with carboxylic acids. nih.gov While this specific reaction does not directly involve this compound, it highlights the utility of copper catalysis in transformations involving related nitrogen-containing aromatic compounds. In the context of pyridine functionalization, copper catalysis is also relevant. For example, copper-catalyzed synthesis of certain sulfur- and selenium-containing benzoxazoles has been reported. nih.gov The preparation of sulfonyl chlorides themselves can be catalyzed. For example, the diazotization of an amino group on a pyridine ring, followed by a copper-catalyzed chlorosulfonylation (a Sandmeyer-type reaction), is a plausible method for synthesizing the sulfonyl chloride from the corresponding amine.
The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is common in sulfonylation reactions. nih.govnih.gov DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which then acts as the active sulfonylating agent. nih.gov This catalytic cycle enhances the reaction rate and is particularly useful in the monosulfonylation of substrates prone to bissulfonylation. nih.gov
Stereoelectronic Effects and Reactivity Modulation
Stereoelectronic effects, which refer to the influence of orbital alignment on molecular geometry and reactivity, are fundamental in organic chemistry. baranlab.org In the context of pyridine and sulfonyl chloride chemistry, these effects can dictate reaction pathways and rates. For example, the reactivity of amides can be dramatically increased when steric crowding forces the amide bond to twist, disrupting the nN → π*CO orbital overlap. baranlab.org
In reactions involving pyridine derivatives, the orientation of substituents and lone pairs can influence reactivity. researchgate.net The rate of hydrolysis of aromatic sulfonyl chlorides catalyzed by pyridines is sensitive to the electronic nature of substituents on both reactants, as described by Hammett and Brønsted correlations. rsc.org These correlations are a manifestation of stereoelectronic effects, where substituents modulate the electron density at the reaction center, thereby affecting the stability of transition states. rsc.org While specific studies on the stereoelectronic effects in reactions of this compound are not explicitly detailed, the principles of how electronic substituent effects influence reaction rates in related pyridine systems are well-established. rsc.org
Derivatization Strategies Utilizing 4,5 Dimethylpyridine 3 Sulfonyl Chloride
Synthesis of Diverse Sulfonyl Derivatives
The sulfonyl chloride functional group serves as a gateway to numerous other sulfur-containing functional groups, including sulfonamides, sulfonic acids, sulfonates, sulfonyl fluorides, and sulfides.
The most common reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides. ijarsct.co.in This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.commdpi.com The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine component, making it a cornerstone of medicinal chemistry and materials science. cbijournal.comucl.ac.uk Different aryl, heteroaryl, alkyl, and cyclopropyl sulfonyl chlorides can be reacted with various amines to produce a corresponding library of sulfonamides. cbijournal.com
Hydrolysis of the sulfonyl chloride group, either intentionally or as a competing side reaction, yields the corresponding 4,5-dimethylpyridine-3-sulfonic acid. Sulfonyl chlorides are generally stable but can be hydrolyzed in the presence of water. mdpi.com
| Sulfonyl Chloride | Amine Nucleophile | Base/Solvent | Product | Yield (%) | Reference |
| 2-Chloropyridine-5-sulfonyl chloride | 4-Methoxyaniline | Triethylamine / Dioxane | 2-Chloro-N-(4-methoxyphenyl)pyridine-5-sulfonamide | 82% | mdpi.com |
| 2-Chloropyridine-5-sulfonyl chloride | 4-Fluoroaniline | Triethylamine / Dioxane | 2-Chloro-N-(4-fluorophenyl)pyridine-5-sulfonamide | 73% | mdpi.com |
| 2-Chloropyridine-5-sulfonyl chloride | 4-Chloroaniline | Triethylamine / Dioxane | 2-Chloro-N-(4-chlorophenyl)pyridine-5-sulfonamide | 70% | mdpi.com |
Sulfonate esters can be synthesized through the reaction of 4,5-dimethylpyridine-3-sulfonyl chloride with alcohols or phenols. This reaction, analogous to sulfonamide formation, is typically facilitated by a base to scavenge the HCl produced. This transformation allows for the introduction of a sulfonate ester linkage, a functional group with its own unique chemical properties and applications. d-nb.infonih.gov
Furthermore, the sulfonyl chloride can be converted to the corresponding sulfonyl fluoride. This is achieved through a halogen exchange (Halex) reaction, where the chloride atom is displaced by a fluoride ion. Common reagents for this transformation include potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov Sulfonyl fluorides are of increasing interest due to their distinct reactivity and stability compared to sulfonyl chlorides. d-nb.info
The synthesis of sulfides from sulfonyl chlorides is a less direct transformation that typically involves a reduction of the sulfur(VI) center. mdpi.com Sulfonyl chlorides can be used as a source for sulfenylation when combined with a reductant. mdpi.com This process can lead to the formation of disulfides, which can then be further manipulated to yield sulfides. mdpi.com One method involves an electrophilic sulfenylation reaction where sulfonyl chlorides react with nucleophilic substrates, such as indoles, in the presence of a reducing agent to form the corresponding sulfide. mdpi.com
Nucleophilic Coupling Reactions
The electrophilic nature of the sulfur atom in this compound makes it an excellent partner for a variety of nucleophilic coupling reactions, enabling the synthesis of complex molecules and fused heterocyclic systems.
Expanding on the synthesis of simple sulfonamides, this compound can react with a vast array of complex amine and azole-containing building blocks. nih.gov Azoles, such as benzotriazole, can act as nitrogen nucleophiles, reacting with sulfonyl chlorides to form stable N-sulfonyl-azolate intermediates. rsc.org These reactions are crucial for creating large, diverse libraries of compounds for screening in drug discovery and materials science. The coupling is generally robust and proceeds under mild conditions, often requiring just a suitable base and solvent. nih.govrsc.org
| Sulfonyl Chloride | Azole Nucleophile | Base/Solvent | Product | Yield (%) | Reference |
| 2,4,6-Trichlorophenyl sulfonyl chloride | Benzotriazole | Triethylamine / CH₂Cl₂ | 1-(2,4,6-Trichlorophenylsulfonyl)benzotriazole | 94% | rsc.org |
A particularly powerful application of sulfonyl chlorides is their reaction with bidentate nucleophiles to construct fused heterocyclic rings. Bidentate nucleophiles, such as 2-aminopyridines or 2-aminothiazoles, possess two nucleophilic centers that can react with two electrophilic sites. mdpi.comresearchgate.net In the case of reacting with a sulfonyl chloride, an initial intermolecular reaction forms a sulfonamide, followed by an intramolecular cyclization to yield a fused ring system. For instance, the reaction of a sulfonyl chloride with 2-aminopyridine can lead to the formation of pyrido-1,2,4-thiadiazine dioxides. mdpi.comresearchgate.net This strategy provides a direct route to complex, polycyclic architectures that are of significant interest in medicinal chemistry. mdpi.com
| Sulfonyl Chloride | Bidentate Nucleophile | Product Type | Reference |
| 4-Chlorocoumarin-3-sulfonyl chloride | 2-Aminopyridine | Pyrido-1,2,4-thiadiazino-benzopyranone dioxide | mdpi.comresearchgate.net |
| 4-Chlorocoumarin-3-sulfonyl chloride | 5-Bromo-2-aminopyridine | Substituted Pyrido-1,2,4-thiadiazino-benzopyranone dioxide | mdpi.com |
| 4-Chlorocoumarin-3-sulfonyl chloride | 2-Aminothiazole | Thiazino-1,2,4-thiadiazino-benzopyranone dioxide | mdpi.comresearchgate.net |
Diversification of Complex Sulfonamides
The derivatization of complex molecules is a crucial aspect of drug discovery and development, allowing for the modification of pharmacological and physicochemical properties. Sulfonyl chlorides are reactive intermediates that readily form stable sulfonamides upon reaction with primary or secondary amines.
In principle, this compound could serve as a versatile reagent for the diversification of complex sulfonamides. The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a sulfonamide bond. This strategy allows for the introduction of the 4,5-dimethylpyridine-3-sulfonyl moiety into a wide array of amine-containing molecules, thereby creating a library of novel compounds with potentially diverse biological activities.
The reactivity of this compound in these reactions would be influenced by the electronic effects of the two methyl groups on the pyridine ring. These electron-donating groups could potentially modulate the electrophilicity of the sulfonyl chloride and, consequently, its reactivity towards various amines. However, without specific experimental data, the precise impact of this substitution pattern on reaction kinetics and yields remains speculative.
Table 1: Potential Reactants for Sulfonamide Diversification with this compound
| Amine Reactant Class | Potential Product Application Area |
| Aniline (B41778) Derivatives | Medicinal Chemistry, Agrochemicals |
| Alkylamines | Materials Science, Organic Synthesis |
| Heterocyclic Amines | Pharmaceutical Development |
| Amino Acid Esters | Bioorganic Chemistry, Peptide Mimetics |
This table is illustrative and based on the general reactivity of sulfonyl chlorides. Specific applications for derivatives of this compound have not been documented.
Strategies for Enhancing Proton Affinity and Ionization in Analytical Derivatization
In the field of analytical chemistry, particularly in mass spectrometry-based techniques, derivatization is often employed to enhance the ionization efficiency and sensitivity of analytes. Sulfonyl chlorides containing a basic nitrogen atom, such as pyridine-3-sulfonyl chloride, have been utilized for this purpose. The pyridine moiety possesses a high proton affinity, meaning it readily accepts a proton to form a positively charged ion in the mass spectrometer source.
Following this principle, this compound could theoretically be used as a derivatizing agent to improve the detection of molecules with poor ionization efficiency, such as phenols and some alcohols. The reaction of this compound with a target analyte would introduce the 4,5-dimethylpyridine group, which is expected to have a high proton affinity due to the presence of the basic pyridine nitrogen. The electron-donating methyl groups may further enhance the basicity of the pyridine ring, potentially leading to even greater ionization efficiency compared to the non-methylated parent compound.
This derivatization strategy would be particularly beneficial for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis, where efficient protonation is key to achieving low detection limits.
Table 2: Comparison of Derivatization Reagents for Enhancing Proton Affinity
| Derivatization Reagent | Key Structural Feature | Expected Impact on Ionization |
| Dansyl chloride | Dimethylamino group | High proton affinity |
| Pyridine-3-sulfonyl chloride | Pyridine ring | High proton affinity nih.govnih.gov |
| This compound | Dimethylated pyridine ring | Potentially higher proton affinity (Hypothesized) |
Note: The enhanced proton affinity of this compound is a theoretical expectation and has not been experimentally verified in published literature.
Advanced Spectroscopic and Analytical Characterization in 4,5 Dimethylpyridine 3 Sulfonyl Chloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4,5-Dimethylpyridine-3-sulfonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear map of the molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the two methyl groups.
The aromatic region would feature two singlets, one for the proton at the C-2 position and another for the proton at the C-6 position. Their specific chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methyl groups. The aliphatic region would contain two singlets for the methyl groups at the C-4 and C-5 positions. The integration of these signals would confirm the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift principles for substituted pyridine rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Pyridine Ring) | 8.8 - 9.2 | Singlet |
| H-6 (Pyridine Ring) | 8.6 - 9.0 | Singlet |
| CH₃ at C-4 | 2.4 - 2.6 | Singlet |
| CH₃ at C-5 | 2.3 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show five signals for the pyridine ring carbons and two signals for the methyl group carbons. The carbon atom attached to the sulfonyl chloride group (C-3) would be significantly deshielded and appear at a downfield chemical shift. The chemical shifts of the other ring carbons (C-2, C-4, C-5, C-6) are influenced by their position relative to the nitrogen atom and the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift principles for substituted pyridine rings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine Ring) | 150 - 155 |
| C-3 (Pyridine Ring) | 135 - 140 |
| C-4 (Pyridine Ring) | 145 - 150 |
| C-5 (Pyridine Ring) | 130 - 135 |
| C-6 (Pyridine Ring) | 148 - 153 |
| C H₃ at C-4 | 18 - 22 |
| C H₃ at C-5 | 16 - 20 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure by analyzing its fragmentation patterns.
While this compound itself can be analyzed by MS, related compounds like pyridine-3-sulfonyl chloride are frequently used as derivatizing agents to enhance the sensitivity of other molecules, such as steroidal estrogens, in LC-ESI-MS/MS analysis. nih.govnih.gov This derivatization strategy introduces a permanently charged or easily ionizable group (the pyridine moiety) onto the target analyte, significantly improving its ionization efficiency in the electrospray source. nih.gov
When a compound is derivatized with a pyridine-sulfonyl group, the resulting product can be readily detected in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to fragment the protonated molecular ion. The fragmentation patterns often provide structural information about the original analyte. For instance, in the analysis of derivatized estrogens, fragment ions specific to the steroid structure were observed, allowing for accurate quantification. nih.gov
Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. chemguide.co.uk The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a series of fragment ions. For this compound, EI-MS would likely show a molecular ion peak and prominent fragment ions resulting from the cleavage of the S-Cl and C-S bonds, as well as the loss of SO₂. libretexts.org
Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique than EI, typically used for compounds that are less polar and more volatile. It often produces a protonated molecular ion [M+H]⁺ as the base peak with less fragmentation than EI, making it useful for molecular weight determination.
Table 3: Predicted Key Fragment Ions of this compound in EI-MS
| m/z Value | Proposed Fragment | Neutral Loss |
| 205/207 | [C₇H₈ClNO₂S]⁺ | (Molecular Ion) |
| 170 | [C₇H₈NO₂S]⁺ | Cl |
| 141 | [C₇H₈NS]⁺ | SO₂ |
| 106 | [C₇H₈N]⁺ | SO₂ + Cl |
Third-Stage Mass Spectrometry for Fragmentation Pathways
Third-stage mass spectrometry (MS³) is an advanced technique used to further investigate the fragmentation pathways of ions produced in MS/MS experiments. nih.gov In this method, a specific product ion from the MS/MS scan is isolated and subjected to another round of collision-induced dissociation to generate a third generation of fragment ions.
This technique has been effectively used to study the fragmentation of analytes derivatized with pyridine-3-sulfonyl chloride. nih.govnih.gov For example, in the analysis of a derivatized estradiol molecule, a prominent fragment ion was isolated and further fragmented. nih.gov The resulting MS³ spectrum showed fragmentation patterns characteristic of the steroid's core structure, providing unambiguous structural confirmation. nih.govnih.gov This multi-stage fragmentation approach is invaluable for distinguishing between isomers and elucidating complex fragmentation mechanisms. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by strong, characteristic absorption bands from the sulfonyl chloride group.
The most prominent features in the spectrum are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) moiety, which are typically observed as very strong bands. acdlabs.com The S-Cl stretching vibration is also a key diagnostic peak, although it appears at a lower frequency. Additionally, vibrations associated with the dimethyl-substituted pyridine ring, including C-H, C=C, and C=N stretching and bending modes, confirm the presence of the heterocyclic framework. The specific frequencies of these vibrations can be influenced by the electronic effects of the substituents on the pyridine ring.
A summary of the expected characteristic IR absorption bands for this compound is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | Sulfonyl Chloride | 1370 - 1410 | Strong |
| Symmetric SO₂ Stretch | Sulfonyl Chloride | 1166 - 1204 | Strong |
| Aromatic C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium |
| S-Cl Stretch | Sulfonyl Chloride | 300 - 400 | Medium |
| C-H Stretch (Aromatic and Methyl) | Pyridine and Methyl | 2850 - 3100 | Medium |
This table presents typical wavenumber ranges for the specified functional groups based on established spectroscopic data for sulfonyl chlorides and pyridine derivatives. acdlabs.comnih.govresearchgate.net
X-ray Diffraction Analysis for Definitive Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. For this compound, a single-crystal XRD analysis would unambiguously establish the geometry of the sulfonyl chloride group relative to the pyridine ring and the positions of the methyl substituents.
The analysis involves irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, leading to a complete structural model of the molecule. Key data obtained from such an analysis include the crystal system, space group, and unit cell dimensions, which describe how the molecules pack together to form the crystal lattice. While specific crystal structure data for this compound is not publicly available, analysis of related substituted pyridine structures provides insight into the expected findings. nih.govmdpi.comacs.org
The table below illustrates the type of crystallographic data obtained from an X-ray diffraction experiment, using a representative substituted pyridine derivative as an example. mdpi.com
| Parameter | Example Data (for a substituted pyridazino[4,5-b]indole) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.5010 |
| β (°) | 98.6180 |
| γ (°) | 103.8180 |
| Volume (ų) | 900.07 |
This data exemplifies the detailed structural information provided by single-crystal X-ray diffraction analysis. mdpi.com
Chromatographic Techniques for Separation, Purification, and Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for purifying compounds, assessing purity, and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. Due to the reactive nature of sulfonyl chlorides, reversed-phase HPLC (RP-HPLC) is often the method of choice. researchgate.net In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. sielc.comhelixchrom.compatsnap.com
For quantitative analysis of this compound, a UV detector is commonly employed, as the pyridine ring is a strong chromophore. dtic.milsielc.com The method's accuracy can be enhanced by using an internal standard. dtic.mil HPLC is particularly valuable for determining the purity of the final product and for stability studies, as it can separate the target compound from starting materials, byproducts, and degradation products like the corresponding sulfonic acid, which forms upon hydrolysis. wikipedia.org
| Parameter | Typical Condition |
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase | Acetonitrile / Water gradient (often with acid modifier) |
| Detector | UV Spectrophotometer (e.g., at 254 nm) |
| Application | Purity determination, quantitative analysis |
This table outlines a typical set of conditions for the HPLC analysis of pyridine-containing compounds. helixchrom.comsielc.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions and to quickly assess the purity of a sample. analyticaltoxicology.comchemscene.com For reactions involving this compound, such as the formation of sulfonamides, TLC can effectively separate the more polar product from the less polar sulfonyl chloride starting material.
The stationary phase is typically a thin layer of silica gel on a plate. A small spot of the reaction mixture is applied, and the plate is developed in a sealed chamber containing a suitable mobile phase (eluent). A common eluent is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate; the ratio is adjusted to achieve optimal separation. silicycle.com The separated spots are visualized under UV light, taking advantage of the UV-active pyridine ring. rsc.org
| Parameter | Typical Condition |
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |
| Mobile Phase | Hexane / Ethyl Acetate mixture |
| Visualization | UV light (254 nm) |
| Application | Reaction monitoring, purity assessment |
This table describes standard conditions for TLC analysis in organic synthesis. silicycle.comrsc.org
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While highly effective for many organic molecules, its application to sulfonyl chlorides must be approached with caution. Many sulfonyl chlorides exhibit limited thermal stability and can decompose at the high temperatures of the GC injector port, potentially leading to inaccurate purity assessments. core.ac.ukresearchgate.netnih.gov
Despite this challenge, GC can be used for purity assessment under carefully optimized conditions, employing robust columns and controlled temperature programs to minimize degradation. africaresearchconnects.comrsc.org A flame ionization detector (FID) is commonly used for quantification. In cases where thermal instability is a significant issue, the sulfonyl chloride can be converted into a more stable derivative, such as a sulfonamide, prior to GC analysis. core.ac.uk
| Parameter | Typical Condition |
| Column | RTX-5MS (or similar polysiloxane phase) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | Optimized to minimize thermal decomposition |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Application | Purity assessment of thermally stable compounds |
This table details typical parameters for a GC analysis, noting the need for careful optimization for thermally sensitive compounds like sulfonyl chlorides. rsc.org
UV-Visible Spectrophotometry for Reaction Kinetics and Monitoring
UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic and heterocyclic compounds, such as this compound, exhibit characteristic absorption bands due to π → π* electronic transitions within the pyridine ring. nih.gov Pyridine itself shows absorption maxima around 254 nm. sielc.com
This property allows for the quantitative determination of the compound's concentration in solution using the Beer-Lambert law. Furthermore, UV-Vis spectrophotometry is a valuable tool for monitoring reaction kinetics. If the sulfonyl chloride reactant and its product have different absorption spectra, the rate of the reaction can be determined by measuring the change in absorbance at a specific wavelength over time. This provides crucial information about the reaction mechanism and factors influencing its speed.
| Parameter | Typical Value/Range | Application |
| Absorption Maximum (λmax) | ~250 - 280 nm | Wavelength for quantitative measurement |
| Molar Absorptivity (ε) | Compound-specific constant | Relates absorbance to concentration |
| Measurement Mode | Absorbance vs. Time | Kinetic studies |
| Measurement Mode | Absorbance at fixed λmax | Concentration determination (Beer's Law) |
This table summarizes the application of UV-Visible spectrophotometry for the analysis of aromatic compounds. nih.gov
Computational and Theoretical Studies on 4,5 Dimethylpyridine 3 Sulfonyl Chloride Reactivity
Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for elucidating reaction pathways and characterizing the high-energy transition states that govern the speed and outcome of chemical reactions.
DFT studies on related arenesulfonyl chlorides have shown that nucleophilic substitution reactions at the sulfur atom can proceed through different mechanisms. semanticscholar.org For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been investigated theoretically using DFT calculations, revealing that the reaction proceeds via a single transition state consistent with an SN2 mechanism. semanticscholar.org Such calculations can determine the geometry and energy of these transition states. A transition state is defined as a first-order saddle point on the potential energy surface of a molecular system, characterized by having one imaginary frequency in its vibrational spectrum. mdpi.com
For 4,5-Dimethylpyridine-3-sulfonyl chloride, DFT calculations would be employed to:
Optimize Geometries: Determine the most stable three-dimensional structure of the reactant, products, and any intermediates.
Map Reaction Pathways: Model the approach of a nucleophile to the electrophilic sulfur atom. This would involve calculating the energy of the system as the reaction progresses.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics. Studies on similar compounds have successfully correlated calculated activation parameters with experimental kinetic data. semanticscholar.org
Table 1: Application of DFT in Analyzing Reaction Mechanisms
| Parameter Studied | Information Gained | Relevance to this compound |
| Optimized Structures | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | Predicts the ground-state geometry of the molecule. |
| Transition State (TS) Energy | Determines the energy barrier for a reaction. mdpi.com | Helps in understanding the feasibility and rate of reactions, such as sulfonamide formation. |
| Reaction Mechanism | Elucidates the pathway of a reaction (e.g., SN2 vs. addition-elimination). semanticscholar.org | Predicts how the compound will react with various nucleophiles. |
| Vibrational Frequencies | Confirms that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). mdpi.com | Validates the results of the computational model. |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling encompasses a broader set of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, these models are crucial for understanding how its shape and electronic properties influence its behavior.
Conformational Analysis: The presence of two methyl groups on the pyridine (B92270) ring introduces steric considerations. Molecular modeling can be used to explore the different possible spatial arrangements (conformations) of the molecule, particularly the rotation around the C-S bond. This analysis helps identify the lowest-energy conformer, which is the most populated and likely the one that participates in reactions. Steric congestion due to ortho-alkyl substituents in related sulfonyl chlorides has been shown to result in a rigid and compressed structure, which paradoxically can lead to enhanced reactivity. semanticscholar.org
Intermolecular Interactions: Understanding how this compound interacts with other molecules, such as solvents or reactants, is key to predicting its behavior in a reaction mixture. Molecular modeling can simulate these interactions, including:
Hydrogen Bonding: Although the sulfonyl chloride group itself does not form strong hydrogen bonds, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
Van der Waals Forces: These interactions are critical for how the molecule packs in a crystal lattice or interacts with nonpolar solvents.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and chlorine atoms, which will strongly influence its orientation and interaction with polar molecules.
Table 2: Goals of Molecular Modeling for this compound
| Modeling Aspect | Objective | Significance |
| Conformational Search | Identify all stable conformers and their relative energies. | Determines the predominant shape of the molecule in solution. |
| Steric Mapping | Analyze the spatial hindrance around the reactive sulfonyl chloride group. | Predicts how steric bulk from the methyl groups may influence reaction selectivity. |
| Solvent Effects | Simulate the molecule in different solvent environments. | Helps understand solubility and how the solvent may mediate reaction pathways. |
| Docking Studies | Predict how derivatives of the compound might bind to a biological target, like a protein. | Guides the design of new molecules with potential therapeutic activity. |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Compounds
This compound is a reactive intermediate, often used to synthesize a library of derivative compounds, typically sulfonamides, by reacting it with various amines. Quantitative Structure-Activity Relationship (QSAR) studies are then employed to correlate the chemical structure of these derivatives with their biological activity. physchemres.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. physchemres.org
The QSAR process for compounds derived from this compound would involve:
Synthesis of a Library: A series of sulfonamides is created by reacting the parent sulfonyl chloride with a diverse set of primary or secondary amines.
Biological Testing: The biological activity of each derivative (e.g., enzyme inhibition, antimicrobial potency) is measured experimentally.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include electronic, steric, and hydrophobic parameters. Quantum chemical parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and dipole moment (μ) are commonly used. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that links the descriptors to the observed biological activity.
Validation: The model's predictive power is rigorously tested using both internal (cross-validation) and external validation sets of compounds. physchemres.org
QSAR studies on various pyridine and triazole derivatives have successfully guided the synthesis of new molecules with improved biological activities, including anticancer and antimicrobial properties. physchemres.orgacs.orgmdpi.com
Table 3: Common Descriptors Used in QSAR Studies of Pyridine Derivatives
| Descriptor Type | Examples | Information Provided |
| Electronic | EHOMO, ELUMO, Dipole Moment (μ), Atomic Charges | Describes the electronic distribution and reactivity of the molecule. nih.gov |
| Steric | Molecular Volume (Vi), Molecular Weight, Surface Area | Relates to the size and shape of the molecule and its ability to fit into a binding site. nih.gov |
| Hydrophobic | LogP (Partition Coefficient) | Measures the molecule's affinity for fatty vs. aqueous environments, crucial for membrane permeability. |
| Topological | Connectivity Indices | Encodes information about the branching and arrangement of atoms in the molecule. |
Prediction of Reactivity, Selectivity, and Electronic Properties
Computational methods are instrumental in predicting the chemical behavior of this compound. The electronic properties calculated through DFT are particularly useful for this purpose.
Reactivity and Selectivity: The distribution of electrons within the molecule dictates its reactivity.
Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the most positive potential would be on the sulfur atom, identifying it as the primary site for nucleophilic attack. The most negative regions are often located on the oxygen and nitrogen atoms, which are sites for electrophilic attack. researchgate.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
Electronic Properties: DFT calculations provide quantitative values for various electronic properties that govern the molecule's behavior. These properties are essential for building the predictive models used in QSAR studies.
Table 4: Predicted Electronic Properties and Their Implications
| Property | Typical Calculated Value (Conceptual) | Predicted Chemical Behavior |
| HOMO Energy | Lower (more negative) energy | Indicates lower tendency to donate electrons; relative stability. |
| LUMO Energy | Lower (less positive) energy | Indicates higher tendency to accept electrons; higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Smaller gap | Suggests higher chemical reactivity and lower kinetic stability. mdpi.com |
| Hardness (η) | Calculated from the HOMO-LUMO gap | A larger value indicates higher stability and lower reactivity. researchgate.net |
| Electronegativity (χ) | Calculated from HOMO and LUMO energies | Measures the molecule's ability to attract electrons. researchgate.net |
| Dipole Moment (μ) | Non-zero value | Indicates a polar molecule, influencing solubility and intermolecular interactions. nih.gov |
Applications of 4,5 Dimethylpyridine 3 Sulfonyl Chloride As a Versatile Reagent in Complex Organic Synthesis
Role in Heterocyclic Chemistry
4,5-Dimethylpyridine-3-sulfonyl chloride is a specialized reagent within the broader class of pyridine-3-sulfonyl chlorides, which are recognized for their utility in the synthesis of diverse heterocyclic structures. The presence of the sulfonyl chloride group provides a reactive site for the introduction of sulfonyl functionalities, which are key components in many biologically active molecules. The dimethyl-substituted pyridine (B92270) ring can influence the reactivity and solubility of the reagent and the resulting products. While specific literature examples for this compound are limited, the general reactivity patterns of pyridine-3-sulfonyl chlorides provide a framework for its potential applications in heterocyclic chemistry.
Synthesis of Substituted Pyridine-Based Scaffolds
Pyridine-3-sulfonyl chlorides are valuable precursors for the synthesis of a variety of substituted pyridine-based scaffolds. A primary application is in the preparation of pyridine-3-sulfonamides, which are of significant interest in medicinal chemistry. The reaction of a pyridine-3-sulfonyl chloride with a primary or secondary amine yields the corresponding sulfonamide. This straightforward reaction is a common strategy for incorporating the pyridine sulfonamide moiety into more complex molecules.
While specific studies detailing the use of this compound in the large-scale synthesis of diverse substituted pyridine scaffolds are not widely available, the general synthetic route is well-established. For instance, various substituted pyridine-based sulfonamides have been synthesized and investigated for their potential biological activities. The synthesis typically involves the reaction of a substituted pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Table 1: Representative Synthesis of Pyridine-Based Sulfonamides
| Entry | Amine | Resulting Sulfonamide |
|---|---|---|
| 1 | Aniline (B41778) | N-phenylpyridine-3-sulfonamide |
| 2 | Benzylamine | N-benzylpyridine-3-sulfonamide |
This table represents a general reaction scheme for pyridine-3-sulfonyl chlorides. Specific yields and reaction conditions for this compound may vary.
Formation of N-Sulfonyl-1,2,3-triazoles and their Subsequent Transformations
N-Sulfonyl-1,2,3-triazoles are a class of heterocyclic compounds with applications in organic synthesis, serving as precursors to other important nitrogen-containing molecules. A common method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a sulfonyl azide and a terminal alkyne. nih.govelsevierpure.com In this context, this compound could be converted to the corresponding sulfonyl azide, which would then participate in the cycloaddition.
The resulting N-(4,5-dimethylpyridin-3-yl)sulfonyl-1,2,3-triazoles could then undergo various transformations. The N-sulfonyl group can act as an activating group, facilitating ring-opening or rearrangement reactions of the triazole ring, providing access to a range of other heterocyclic systems or functionalized open-chain compounds. nih.gov For example, under thermal or photochemical conditions, N-sulfonyl-1,2,3-triazoles can extrude dinitrogen to generate reactive intermediates that can be trapped to form new products.
Construction of Triarylpyridines Incorporating Sulfonate and Sulfonamide Moieties
The synthesis of multi-substituted aromatic compounds, such as triarylpyridines, is a significant area of organic chemistry. While there is no specific literature describing the use of this compound in the construction of triarylpyridines, the general reactivity of sulfonyl chlorides allows for their incorporation into such complex scaffolds. One plausible synthetic strategy would involve the preparation of a pyridine-containing building block functionalized with a sulfonate or sulfonamide group derived from this compound. This functionalized pyridine could then be incorporated into a triarylpyridine framework through cross-coupling reactions, such as the Suzuki or Stille reaction.
Synthesis of Fused Heterocycles (e.g., Pyrido- and Thiazino-1,2,4-thiadiazino-benzopyranone dioxides)
The synthesis of fused heterocyclic systems is a key strategy in the development of new therapeutic agents and functional materials. While no specific examples of the use of this compound in the synthesis of pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides have been reported, the synthesis of similar structures using other sulfonyl chlorides has been documented. For instance, 4-chlorocoumarin-3-sulfonyl chloride has been reacted with 2-aminopyridines and 2-aminothiazoles to yield pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides, respectively. mdpi.comnih.govresearchgate.net This suggests that this compound could potentially be employed in analogous reactions to generate novel fused heterocyclic systems with a pyridine moiety.
Another related class of fused heterocycles are the pyrido[4,3-e] mdpi.comresearchgate.netmdpi.comtriazino[3,2-c] mdpi.comresearchgate.netmdpi.comthiadiazine 6,6-dioxides, which have been synthesized from a substituted pyridin-3-yl-sulfonyl)guanidine derivative. mdpi.com This further highlights the utility of pyridine-sulfonyl compounds in the construction of complex, fused heterocyclic architectures.
Contributions to Advanced Organic Synthetic Targets
Intermediate in the Synthesis of Specific Active Pharmaceutical Ingredients (e.g., Vonoprazan Fumarate/TAK-438)
Pyridine-3-sulfonyl chloride derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is the production of Vonoprazan Fumarate (TAK-438), a potassium-competitive acid blocker used for the treatment of acid-related diseases. sci-hub.segoogle.com In the synthesis of Vonoprazan, a key step involves the reaction of a pyrrole (B145914) derivative with pyridine-3-sulfonyl chloride. sci-hub.segoogle.comgoogle.com This reaction, a sulfonylation, attaches the pyridine-3-sulfonyl group to the nitrogen atom of the pyrrole ring, forming a stable sulfonamide bond that is a core structural feature of the final drug molecule. nih.govresearchgate.net
While numerous documented syntheses of Vonoprazan specify the use of pyridine-3-sulfonyl chloride, the specific application of this compound in this particular synthesis is not explicitly detailed in the reviewed scientific literature. sci-hub.segoogle.comgoogle.com However, the established synthetic routes for Vonoprazan highlight the critical role of pyridine-3-sulfonyl chloride as a reagent.
One common synthetic pathway to Vonoprazan involves the following key transformations:
| Step | Reactants | Key Transformation |
| 1 | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, Pyridine-3-sulfonyl chloride | N-sulfonylation of the pyrrole ring |
| 2 | Resulting nitrile from Step 1 | Reduction of the nitrile group to an aldehyde |
| 3 | Resulting aldehyde from Step 2, Methylamine | Reductive amination to form the methylaminomethyl group |
| 4 | Resulting amine from Step 3, Fumaric acid | Salt formation to yield Vonoprazan Fumarate |
This table illustrates a generalized synthetic sequence for Vonoprazan, demonstrating the integration of the pyridine-3-sulfonyl moiety.
The synthesis underscores the importance of pyridine-3-sulfonyl chloride in constructing the core scaffold of Vonoprazan. nih.govresearchgate.net The pyridine-3-sulfonyl group in Vonoprazan is understood to contribute to the molecule's binding affinity and inhibitory activity on the gastric H+,K+-ATPase. nih.gov
Enabling Functionalization for Drug-Like Compounds
The sulfonyl group is a highly valued functional group in medicinal chemistry due to its ability to modulate a variety of physicochemical and pharmacokinetic properties of a drug candidate. researchgate.net The introduction of a sulfonyl moiety, often accomplished using a sulfonyl chloride reagent, can significantly impact a molecule's characteristics. nih.gov Pyridine-containing drugs, in particular, have shown a wide range of biological activities, including anticancer and antiulcer effects. nih.gov
The use of a reagent like this compound allows for the direct incorporation of a dimethylpyridinesulfonyl group onto a target molecule. This functionalization can lead to several beneficial modifications:
| Property Modulated | Impact of the Sulfonyl Group |
| Metabolic Stability | Can block metabolically labile sites, increasing the drug's half-life. researchgate.net |
| Solubility | The polar nature of the sulfonyl group can improve aqueous solubility. |
| Binding Affinity | The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, enhancing interaction with biological targets. researchgate.net |
| Pharmacokinetic Profile | Can improve absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net |
| hERG Activity | The polarity of the sulfonyl group may reduce the potential for cardiac toxicity. researchgate.net |
This interactive data table summarizes the key advantages of incorporating a sulfonyl group into drug-like compounds.
The pyridine ring itself is a versatile pharmacophore, and its inclusion can enhance the pharmacokinetic properties of a drug. nih.gov Therefore, this compound serves as a valuable tool for medicinal chemists to synthesize novel compounds with potentially improved therapeutic profiles. The process of C-sulfonylation of alkylpyridines is a known method for creating versatile building blocks for further chemical synthesis. nih.gov
Utilization in Agrochemistry and Specialty Chemical Production (e.g., as precursors for agrochemicals and antidotes)
The application of pyridine-3-sulfonyl chloride derivatives extends beyond pharmaceuticals into the realm of agrochemistry. Sulfonyl-containing compounds are known to exhibit a broad spectrum of bioactivities, including insecticidal, fungicidal, and herbicidal properties. nih.gov The pyridine moiety is also a key component in many modern pesticides, valued for its efficacy and favorable environmental profile. agropages.com
A notable example is the use of pyridine-3-sulfonyl compounds as pesticidal agents. For instance, derivatives such as 4-Trifluoromethyl-pyridine-3-sulfonyl chloride have been synthesized and incorporated into molecules demonstrating pesticidal activity. google.com This highlights the role of substituted pyridine-3-sulfonyl chlorides as important precursors for the development of new crop protection agents.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Methodologies
The chemical industry is undergoing a significant paradigm shift towards greener and more sustainable practices. This transition necessitates the development of synthetic routes that are not only efficient but also environmentally benign. For the synthesis of 4,5-Dimethylpyridine-3-sulfonyl chloride and related compounds, future research will likely focus on several key areas:
Alternative Chlorinating Agents: Traditional methods for the synthesis of sulfonyl chlorides often employ harsh and hazardous reagents. Future methodologies will likely explore the use of greener alternatives. One promising approach involves the use of N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent. This method offers the advantage of proceeding under neutral conditions and at room temperature, thereby reducing energy consumption and the formation of hazardous byproducts.
Bleach-Mediated Oxidative Chlorosulfonation: Another sustainable approach that warrants further investigation is the use of bleach (sodium hypochlorite) in oxidative chlorosulfonation reactions. This method is attractive due to the low cost and ready availability of bleach, as well as its relatively benign environmental profile. The development of protocols tailored for pyridine-based substrates could significantly enhance the green credentials of this compound synthesis.
Catalytic Approaches: The use of catalytic systems represents a cornerstone of green chemistry. Future research could focus on developing metal- or organo-catalyzed methods for the direct sulfonylchlorination of the 4,5-dimethylpyridine core. Such catalytic systems would reduce the stoichiometric waste associated with traditional methods and allow for greater control over the reaction selectivity.
Flow Chemistry: The implementation of continuous flow technologies offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation. The development of a continuous flow synthesis for this compound could lead to a more efficient, scalable, and sustainable manufacturing process.
A comparative overview of traditional versus potential green synthetic parameters is presented in Table 1.
| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |
| Reagents | Thionyl chloride, phosphorus oxychloride | N-chlorosuccinimide, Sodium hypochlorite |
| Solvents | Chlorinated solvents | Greener solvents (e.g., ionic liquids, supercritical fluids) |
| Energy | High temperatures often required | Milder reaction conditions, potential for catalysis |
| Waste | Significant generation of acidic and chlorinated waste | Reduced waste, potential for catalyst recycling |
Exploration of Novel Reactivity Profiles and Catalytic Systems for this compound
The reactivity of this compound is largely dictated by the electrophilic nature of the sulfonyl chloride group and the electronic properties of the dimethylpyridine ring. Future research is expected to delve deeper into its reactivity, uncovering new transformations and developing novel catalytic systems to exploit its synthetic potential.
C-H Functionalization: A particularly exciting area of research is the exploration of C-H functionalization reactions. For instance, the methyl groups on the pyridine (B92270) ring could be potential sites for functionalization. Research into the direct C-sulfonylation of the picolyl C–H bonds of 4-alkylpyridines has shown that these positions can be activated towards reaction with sulfonyl chlorides. This suggests the possibility of intramolecular rearrangements or intermolecular reactions involving the methyl groups of this compound under specific catalytic conditions.
Novel Catalytic Systems: The development of new catalytic systems will be crucial for unlocking the full reactive potential of this molecule. This could include:
Transition Metal Catalysis: The use of transition metal catalysts, such as palladium, rhodium, or copper, could enable a range of cross-coupling reactions, allowing for the introduction of new functional groups onto the pyridine ring.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. The application of this technology to reactions involving this compound could lead to the discovery of novel and previously inaccessible transformations.
Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and often complementary approach to metal-based catalysis. The development of organocatalytic systems for reactions involving this sulfonyl chloride could lead to highly enantioselective transformations.
The exploration of these novel reactivity profiles will undoubtedly expand the synthetic utility of this compound, making it an even more valuable tool for organic chemists.
Expansion of Applications in Materials Science, Chemical Biology, and Beyond
While the current applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest a wide range of potential applications in diverse fields.
Materials Science: The pyridine and sulfonyl chloride functionalities present in the molecule make it an attractive building block for the synthesis of advanced materials.
Polymers and Coatings: The sulfonyl chloride group can readily react with nucleophiles such as alcohols and amines, making it a useful monomer for the synthesis of polysulfonates and polysulfonamides. These polymers often exhibit high thermal stability and desirable mechanical properties, making them suitable for applications in high-performance coatings, membranes, and engineering plastics.
Functional Dyes and Pigments: The substituted pyridine core can be incorporated into larger conjugated systems to create novel dyes and pigments with tailored optical and electronic properties. The electron-withdrawing nature of the sulfonyl group can be used to tune the absorption and emission spectra of these materials.
Chemical Biology: The unique combination of a biologically relevant pyridine scaffold and a reactive sulfonyl chloride handle makes this compound a promising candidate for applications in chemical biology.
Bioconjugation: The sulfonyl chloride group can react with the nucleophilic side chains of amino acids, such as lysine, to form stable sulfonamide linkages. This reactivity could be exploited for the site-specific labeling of proteins and other biomolecules.
Chemical Probes: By attaching a fluorescent reporter or an affinity tag to the this compound core, it could be transformed into a chemical probe for studying biological processes. The pyridine moiety could act as a recognition element for specific biological targets.
The potential applications of this compound in these and other emerging fields are vast and represent a fertile ground for future research and development.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These powerful computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.
Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and conditions. For this compound, such models could be used to predict its reactivity with a wide range of nucleophiles and under various catalytic systems. This would allow researchers to screen for promising reactions in silico, thereby saving time and resources in the laboratory.
De Novo Design: In the future, it may be possible to use generative AI models to design novel synthetic routes to this compound and its derivatives. By learning the rules of chemical synthesis from the existing literature, these models could propose innovative and efficient synthetic strategies that have not yet been considered by human chemists.
The integration of AI and ML into the research and development workflow for this compound holds the promise of accelerating the pace of discovery and enabling the development of more efficient and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4,5-dimethylpyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via sulfonation of 4,5-dimethylpyridine using chlorosulfonic acid under anhydrous conditions. Key variables include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (excess chlorosulfonic acid ensures complete conversion). Post-reaction quenching with ice water followed by extraction with dichloromethane and drying over MgSO₄ is standard. Yield optimization requires careful monitoring via TLC (silica gel, hexane:EtOAc 3:1) and GC-MS to detect intermediates like sulfonic acid derivatives.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) to quantify impurities (<1% threshold for research-grade material).
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show pyridine ring protons (δ 8.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms sulfonyl chloride resonance (~115 ppm for sulfur-bound carbon).
- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride group.
Q. What precautions are critical for handling this compound in aqueous environments?
- Methodology : The compound hydrolyzes rapidly in water, releasing HCl and forming the sulfonic acid derivative. Use anhydrous solvents (e.g., THF, DMF) under inert atmosphere (N₂/Ar). For aqueous-phase reactions, employ buffered conditions (pH 7–8, phosphate buffer) to slow hydrolysis. Always quench excess reagent with cold NaHCO₃ solution.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound with nucleophiles?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to determine electrophilic centers. The sulfonyl chloride group exhibits high electrophilicity (LUMO energy ~ -1.5 eV), favoring nucleophilic attack at the sulfur atom.
- Kinetic Studies : Compare activation energies (ΔG‡) for reactions with amines vs. alcohols. For example, primary amines (ΔG‡ ~ 20 kcal/mol) react faster than alcohols (ΔG‡ > 25 kcal/mol) due to stronger nucleophilicity.
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatization using this reagent?
- Contradiction Analysis :
- Moisture Sensitivity : Discrepancies in yields (e.g., 60% vs. 85%) often stem from trace water in solvents. Validate solvent dryness via Karl Fischer titration (<50 ppm H₂O).
- Steric Effects : Bulky amines (e.g., tert-butylamine) show lower yields due to hindered access to the sulfonyl chloride group. Use kinetic data (pseudo-first-order plots) to differentiate steric vs. electronic effects.
- Workup Protocols : Inefficient extraction (e.g., incomplete removal of HCl) can reduce isolated yields. Implement back-extraction with saturated NaHCO₃ and repeated washing.
Q. How does the methyl substitution pattern on the pyridine ring influence the stability of the sulfonyl chloride group?
- Methodology :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of this compound (Td ~ 150°C) vs. unsubstituted analogs (Td ~ 130°C). Methyl groups stabilize the ring via electron-donating effects, delaying decomposition.
- Accelerated Stability Testing : Store samples under N₂ at 4°C and monitor degradation via HPLC. The 4,5-dimethyl derivative retains >90% purity after 6 months, while monosubstituted analogs degrade to 70–80%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
